Cas no 928037-13-2 (Golvatinib)

Golvatinib structure
Golvatinib structure
Nome del prodotto:Golvatinib
Numero CAS:928037-13-2
MF:C33H37F2N7O4
MW:633.688194036484
MDL:MFCD22124462
CID:828466

Golvatinib Proprietà chimiche e fisiche

Nomi e identificatori

    • E-7050
    • N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • Golvatinib (E7050)
    • 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • E7050
    • Golvatinib
    • Golvatinib (USAN)
    • UNII-516Z3YP58E
    • 516Z3YP58E
    • N-(2-fluoro-4-(2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • Golvatinib [USAN:INN]
    • N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin
    • Golvatinib tartrate
    • N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidi
    • N-[2-Fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
    • 1-N′-[2-Fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • E 7050
    • N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
    • MDL: MFCD22124462
    • Inchi: 1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
    • Chiave InChI: UQRCJCNVNUFYDX-UHFFFAOYSA-N
    • Sorrisi: O=C(N1CCC(N2CCN(C)CC2)CC1)NC1C=C(OC2C=C(F)C(NC(C3(CC3)C(NC3C=CC(F)=CC=3)=O)=O)=CC=2)C=CN=1

Proprietà calcolate

  • Massa esatta: 633.28800
  • Massa monoisotopica: 633.28750901 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 8
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 633.7
  • XLogP3: 4.1
  • Superficie polare topologica: 119

Proprietà sperimentali

  • Densità: 1.408
  • PSA: 126.12000
  • LogP: 5.30300

Golvatinib Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Golvatinib Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A133170-1mg
N-(2-Fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
928037-13-2 98%
1mg
$60.0 2025-02-22
TRC
G410700-50mg
Golvatinib
928037-13-2
50mg
$ 1206.00 2023-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6517-25mg
Golvatinib
928037-13-2 98.24%
25mg
¥ 1767 2023-09-07
ChemScence
CS-0595-50mg
Golvatinib
928037-13-2 99.89%
50mg
$275.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G872386-1mg
Golvatinib (E7050)
928037-13-2 99%
1mg
¥532.80 2022-01-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KK940-50mg
Golvatinib
928037-13-2 99+%
50mg
5083CNY 2021-05-08
Chemenu
CM169967-100mg
N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
928037-13-2 98%
100mg
$815 2021-08-05
DC Chemicals
DC5065-100 mg
Golvatinib (E7050)
928037-13-2 >98%
100mg
$550.0 2022-02-28
eNovation Chemicals LLC
D372404-100mg
1,1-Cyclopropanedicarboxamide, N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)-
928037-13-2 98%
100mg
$548 2024-05-24
DC Chemicals
DC5065-250 mg
Golvatinib (E7050)
928037-13-2 >98%
250mg
$1000.0 2022-02-28

Golvatinib Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  neutralized
Riferimento
Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Preparation of salts of 2-heterocyclylcarbonylamino-4-phenoxypyridine derivatives or crystals thereof and process for producing the same
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  12 h, rt
Riferimento
Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  21 h, rt
Riferimento
Manufacture of phenoxypyridine derivatives
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ;  1 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  basified
Riferimento
Preparation of phenoxypyridine derivatives
, World Intellectual Property Organization, , ,

Golvatinib Raw materials

Golvatinib Preparation Products

Golvatinib Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:928037-13-2)Golvatinib
Numero d'ordine:CL0079
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:18
Prezzo ($):discuss personally

Golvatinib Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:928037-13-2)Golvatinib (E7050)
sfd2945
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:928037-13-2)Golvatinib
A857765
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):255.0/431.0